

Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Assays

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B599847

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Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties.[1][2] Structurally related to Venturicidin A, it is a potent inhibitor of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism. This mechanism of action makes it a compound of interest for research in areas such as infectious diseases, cancer biology, and metabolic disorders. These application notes provide a detailed protocol for the dissolution and use of **17-Hydroxyventuricidin A** in various in vitro assays.

Data Presentation

Quantitative data for the in vitro application of **17-Hydroxyventuricidin A** and the closely related Venturicidin A are summarized in the table below. It is recommended to use these values as a starting point for assay optimization.

Parameter	Value	Notes
Molecular Weight	766 g/mol	For 17-Hydroxyventuricidin A.
Appearance	White solid	[2]
Recommended Solvents	DMSO, Ethanol, Methanol	DMSO is recommended for high concentration stock solutions.
Solubility	DMSO: Soluble Ethanol: 1 mg/mL Methanol: Soluble	
Storage of Powder	+4°C for short term	Follow manufacturer's instructions for long-term storage.[2]
Storage of Stock Solutions	-20°C for up to 1 month	Prepare and use solutions on the same day if possible.[2]
Reported IC ₅₀ (Venturicidin A)	31 µg/mL (~41 µM)	Towards human embryonic kidney (HEK) cells.
Reported K _i (Venturicidin A)	0.7 µM	For E. coli membrane ATPase.
Reported EC ₅₀ (Venturicidin A)	3.69 µg/mL	Against Fusarium graminearum.
Reported IC ₅₀ (Venturicidin A)	21.49 nM	Against Trypanosoma brucei brucei.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for handling similar compounds, particularly Venturicidin A. Researchers should perform their own optimization for specific cell lines and assay conditions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh out 1 mg of **17-Hydroxyventuricidin A** powder in a sterile microcentrifuge tube.
- Dissolution: Add 130.5 μ L of high-quality, anhydrous DMSO to the tube.
- Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, gentle warming of the tube to 37°C in a water bath or the use of an ultrasonic bath for 5-10 minutes is recommended. Visually inspect the solution to ensure no particulates are present.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.

Workflow for Stock Solution Preparation

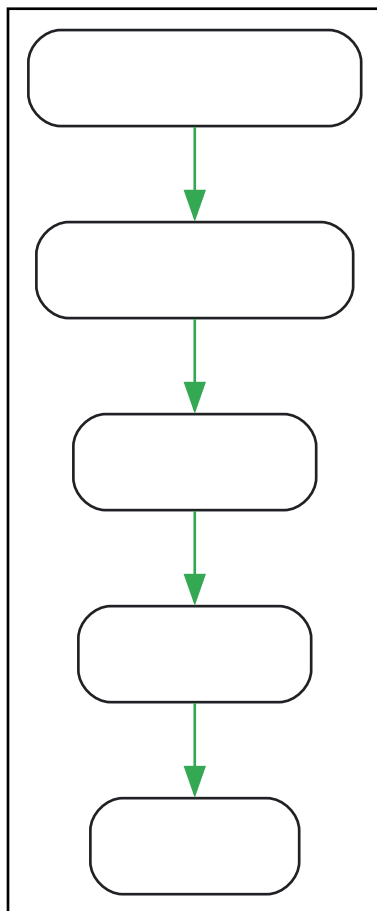
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Figure 1. Workflow for preparing a 10 mM stock solution of **17-Hydroxyventuricidin A** in DMSO.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

- **Dilution:** Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
- **Mixing:** Mix each dilution thoroughly by gentle pipetting before adding to the cells.
- **Vehicle Control:** Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of **17-Hydroxyventuricidin A** used in the assay.

Protocol 3: Example In Vitro Cytotoxicity Assay (MTT or Resazurin-based)

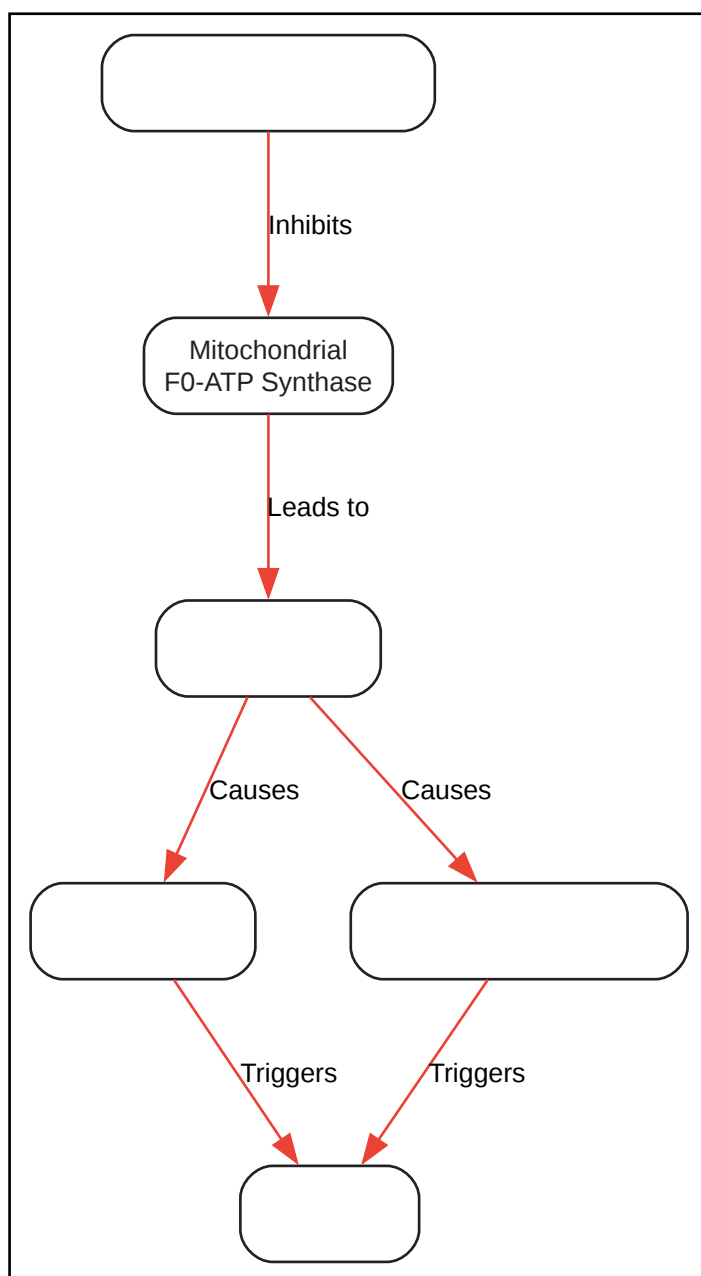
- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Remove the culture medium and replace it with fresh medium containing various concentrations of **17-Hydroxyventuricidin A** (e.g., in a range of 0.1 μM to 100 μM) and the vehicle control.
- **Incubation:** Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
- **Viability Assessment:** After the incubation period, assess cell viability using a standard method such as the MTT or resazurin reduction assay according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or fluorescence using a microplate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway

17-Hydroxyventuricidin A is a potent inhibitor of the F₀ subunit of mitochondrial ATP synthase. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and a collapse of the mitochondrial membrane

potential. The subsequent cellular energy depletion can trigger downstream events such as the activation of apoptotic pathways.

Mechanism of Action of 17-Hydroxyventuricidin A



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Figure 2. Proposed signaling pathway for **17-Hydroxyventuricidin A** as an inhibitor of mitochondrial ATP synthase.

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References

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